2-Chloro-5,8-dimethylquinoline-3-carbonitrile
Overview
Description
2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a halogenated heterocyclic compound with the molecular formula C12H9ClN2 It is a derivative of quinoline, a nitrogen-containing aromatic compound, and is characterized by the presence of chlorine and nitrile functional groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile typically involves the chlorination of 5,8-dimethylquinoline followed by the introduction of a nitrile group. One common method involves the reaction of 5,8-dimethylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. This is followed by the reaction with a suitable nitrile source, such as sodium cyanide (NaCN), under appropriate conditions to form the nitrile group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8-dimethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups at the 5 and 8 positions can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are commonly used.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: 2-Amino-5,8-dimethylquinoline-3-carbonitrile, 2-Thio-5,8-dimethylquinoline-3-carbonitrile.
Reduction: 2-Chloro-5,8-dimethylquinoline-3-amine.
Oxidation: 2-Chloro-5,8-dimethylquinoline-3-carboxylic acid.
Scientific Research Applications
2-Chloro-5,8-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-Chloro-8-ethylquinoline-3-carbonitrile: Similar structure with an ethyl group at the 8-position instead of a methyl group.
2,6-Dichloro-8-methylquinoline-3-carbonitrile: Contains an additional chlorine atom at the 6-position.
Uniqueness
2-Chloro-5,8-dimethylquinoline-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of chlorine and nitrile groups on the quinoline ring makes it a versatile intermediate for various synthetic applications .
Biological Activity
2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a heterocyclic compound with a unique structure that includes a chlorine atom, two methyl groups, and a cyano group attached to a quinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9ClN2, with a molecular weight of 216.67 g/mol. Its structural features contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C12H9ClN2 |
Molecular Weight | 216.67 g/mol |
Chemical Structure | Chemical Structure |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. For instance:
- Mechanism of Action : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
- Case Study : In vitro assays have shown that derivatives of quinoline compounds exhibit anti-proliferative effects against various cancer cell lines .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity:
- Antibacterial Activity : It has demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
- Antifungal Activity : Preliminary studies indicate antifungal properties against pathogens like Aspergillus niger .
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes or receptors. The presence of the cyano group enhances its binding affinity and specificity towards these targets.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloroquinoline | Chlorine at position 2 | Moderate antibacterial activity |
5-Methylquinoline | Methyl group at position 5 | Limited anticancer properties |
6-Chloro-7-methylquinoline | Chlorine at position 6 | Antifungal activity |
This compound | Chlorine at position 2; Methyl groups at positions 5 and 8; Cyano group at position 3 | Significant anticancer and antimicrobial properties |
Future Research Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific pathways influenced by this compound could enhance understanding of its pharmacological profile.
- In Vivo Studies : Animal models could provide insights into the efficacy and safety profile of the compound in a physiological context.
- Structure-Activity Relationship (SAR) Studies : Exploring variations in structure could lead to the development of more potent derivatives.
Properties
IUPAC Name |
2-chloro-5,8-dimethylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZARFPNUVUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357716 | |
Record name | 2-chloro-5,8-dimethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805392 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351363-12-7 | |
Record name | 2-chloro-5,8-dimethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351363-12-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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